molecular formula C19H21N5O5 B12907327 ethyl N-[8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate CAS No. 28642-77-5

ethyl N-[8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate

Cat. No.: B12907327
CAS No.: 28642-77-5
M. Wt: 399.4 g/mol
InChI Key: VCEPWACCEMNEFT-UHFFFAOYSA-N
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Description

Ethyl (8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate is a complex organic compound that features a pyridopyrazine core with an ethyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the amino group or the aromatic rings.

    Reduction: This can affect the nitro groups or other reducible functionalities.

    Substitution: Commonly occurs on the aromatic rings, where hydrogen atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions often involve halogenating agents or nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl (8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Ethyl (8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trimethoxyphenyl group is known to enhance binding affinity to certain biological targets, which may contribute to its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its trimethoxyphenyl group is particularly noteworthy for its role in enhancing biological activity .

Properties

CAS No.

28642-77-5

Molecular Formula

C19H21N5O5

Molecular Weight

399.4 g/mol

IUPAC Name

ethyl N-[8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate

InChI

InChI=1S/C19H21N5O5/c1-5-29-19(25)24-15-8-11(20)16-18(23-15)22-12(9-21-16)10-6-13(26-2)17(28-4)14(7-10)27-3/h6-9H,5H2,1-4H3,(H3,20,22,23,24,25)

InChI Key

VCEPWACCEMNEFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=NC(=CN=C2C(=C1)N)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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